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Introduction
SQ109, a molecule from a 1,2-ethylenediamine library, has emerged as a promising drug

candidate for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and

extensively drug-resistant (XDR) strains.[1] Developed by Sequella, Inc., this small molecule

exhibits a multifaceted mechanism of action, distinguishing it from current anti-TB therapeutics

and offering potential for enhanced efficacy and a higher barrier to resistance. This technical

guide provides a comprehensive review of the preclinical data for SQ109, focusing on its

mechanism of action, in vitro and in vivo efficacy, safety profile, and synergistic potential.

Mechanism of Action: A Multi-Target Approach
SQ109 exerts its antimycobacterial effect through a combination of primary and secondary

mechanisms, contributing to its potent bactericidal activity.

Primary Target: Inhibition of MmpL3

The principal mechanism of action of SQ109 is the inhibition of the Mycobacterium tuberculosis

membrane transporter MmpL3 (Mycobacterial membrane protein Large 3).[1] MmpL3 is crucial

for the transport of trehalose monomycolate (TMM), a vital precursor for the synthesis of

mycolic acids.[1] Mycolic acids are fundamental components of the protective outer layer of the
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mycobacterial cell wall. By binding to and inhibiting MmpL3, SQ109 disrupts the translocation

of TMM, leading to:

Accumulation of TMM: The blockage of MmpL3 results in the intracellular buildup of TMM.[1]

Inhibition of Mycolic Acid Incorporation: The lack of TMM transport prevents the integration of

mycolic acids into the cell wall.[1]

Compromised Cell Wall Integrity: The disruption of the cell wall structure increases its

permeability, ultimately leading to bacterial cell death.[1]

Secondary Mechanisms of Action

Beyond its primary target, SQ109 exhibits several secondary mechanisms that contribute to its

potent antimicrobial activity and a low propensity for resistance development. These include:

Inhibition of Menaquinone Biosynthesis: SQ109 has been shown to inhibit MenA and MenG,

enzymes involved in the biosynthesis of menaquinone, a critical component of the electron

transport chain in M. tuberculosis.[2][3] This inhibition disrupts respiration and reduces ATP

synthesis.[4]

Disruption of the Proton Motive Force (PMF): SQ109 acts as an uncoupler, collapsing the pH

gradient (ΔpH) and the membrane potential (Δψ) that constitute the proton motive force

across the bacterial membrane.[3][5] This disruption affects various cellular processes that

are dependent on the PMF.

Immunomodulatory Effects: SQ109 has demonstrated the ability to modulate the host

immune response. It can activate the MAPK and JNK pathways in macrophages, leading to

the induction of a pro-inflammatory M1-type macrophage response and apoptosis.[6] This

dual action of direct bactericidal activity and immune system activation may contribute to a

more effective clearance of the infection.[6]

Preclinical Efficacy Data
The preclinical efficacy of SQ109 has been evaluated in a variety of in vitro and in vivo models,

demonstrating its potent activity against both drug-susceptible and drug-resistant strains of M.

tuberculosis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://academic.oup.com/jac/article-pdf/56/5/968/2654274/dki319.pdf
https://academic.oup.com/jac/article-pdf/56/5/968/2654274/dki319.pdf
https://academic.oup.com/jac/article-pdf/56/5/968/2654274/dki319.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8092878/
https://www.researchgate.net/figure/Proposed-mechanism-of-action-of-SQ109-SQ109-has-a-dual-mode-of-action-with-direct_fig5_362323760
https://pure.johnshopkins.edu/en/publications/identification-of-a-new-antitubercular-drug-candidate-sq109-from--3/
https://www.researchgate.net/figure/Proposed-mechanism-of-action-of-SQ109-SQ109-has-a-dual-mode-of-action-with-direct_fig5_362323760
https://pmc.ncbi.nlm.nih.gov/articles/PMC10330530/
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Mechanism_of_Action_of_SQ_109.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Mechanism_of_Action_of_SQ_109.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Activity
The minimum inhibitory concentration (MIC) of SQ109 has been determined against a range of

mycobacterial strains and other pathogens.

Organism/Strain MIC (µg/mL) Reference

M. tuberculosis H37Rv 0.16 - 0.64 [7]

M. tuberculosis (drug-resistant

strains)
0.16 - 0.64 [7]

M. tuberculosis HN878 ~0.3 - 1 µM [8]

M. abscessus 22 - 44 µM [8]

Candida albicans 4 - 8 [9]

Candida glabrata 0.25 - 4 [10]

Cryptococcus neoformans 0.5 - 2 [10]

Intracellular Activity
SQ109 has demonstrated the ability to effectively kill M. tuberculosis residing within

macrophages, a critical aspect for a successful anti-TB drug.
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Cell Line
M.
tuberculosis
Strain

SQ109
Concentration

Inhibition (%) Reference

RAW 264.7

H37Rv/pSMT1

(luciferase

reporter)

1x MIC (1.56

µM)
~72.3 [11]

RAW 264.7

H37Rv/pSMT1

(luciferase

reporter)

2x MIC (3.12

µM)
~89.6 [11]

RAW 264.7

H37Rv/pSMT1

(luciferase

reporter)

4x MIC (6.24

µM)
~98.8 [11]

In Vivo Efficacy
Studies in murine models of tuberculosis have shown that SQ109 is effective in reducing the

bacterial load in the lungs and spleen.
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Animal
Model

M.
tuberculosi
s Strain

SQ109
Dose
(mg/kg)

Treatment
Duration

Outcome Reference

Mouse

(chronic)
H37Rv 10 4 weeks

Statistically

significant

reduction in

lung CFU

compared to

EMB

[7]

Mouse

(chronic)
H37Rv

10 (with

INH+RIF+PZ

A)

8 weeks

1.5 log10

lower lung

CFU

compared to

standard

regimen

(INH+RIF+E

MB+PZA)

[12]

Synergy with Other Anti-TB Drugs
SQ109 has demonstrated synergistic or additive effects when combined with existing first- and

second-line anti-TB drugs. This is a crucial characteristic for a new TB drug, as combination

therapy is the cornerstone of treatment.
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Drug Combination Interaction Method Reference

SQ109 + Isoniazid

(INH)
Synergy Checkerboard assay [7]

SQ109 + Rifampicin

(RIF)
Synergy Checkerboard assay [7][13]

SQ109 + Bedaquiline

(BDQ)
Synergy Not specified [9]

SQ109 + Clofazimine

(CFZ)
Synergy Not specified [9]

SQ109 + Ethambutol

(EMB)
Additive Not specified [14]

SQ109 + TMC207 Synergy Checkerboard assay [13]

Preclinical Safety and Toxicology
Preclinical safety and toxicology studies are essential to determine the safety profile of a new

drug candidate before it enters human clinical trials.

Study Type Species Key Findings Reference

Single Dose Toxicity Mice

Maximum Tolerated

Dose (MTD) = 600

mg/kg

[9]

Repeated Dose

Toxicity
Not specified

No significant adverse

effects observed at

therapeutic doses

[14]

Cytotoxicity (IC50) Vero cells SI (IC50/MIC) = 16.7 [4]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Below are summaries of key experimental protocols used in the preclinical evaluation of
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SQ109.

Determination of Minimum Inhibitory Concentration
(MIC)
Microbroth Dilution Assay:

Prepare a two-fold serial dilution of SQ109 in a 96-well microtiter plate containing

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

Inoculate each well with a standardized suspension of M. tuberculosis to a final

concentration of approximately 5 x 10^5 CFU/mL.

Include a drug-free control well (growth control) and a sterile control well (no bacteria).

Incubate the plates at 37°C for 7-14 days.

The MIC is defined as the lowest concentration of SQ109 that completely inhibits visible

growth of the bacteria.

Intracellular Activity Assay (Macrophage Infection
Model)

Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

Infect the macrophages with a luciferase-expressing strain of M. tuberculosis (e.g.,

H37Rv/pSMT1) at a multiplicity of infection (MOI) of 10:1.

After an overnight incubation to allow for phagocytosis, wash the cells to remove

extracellular bacteria.

Add fresh culture medium containing various concentrations of SQ109 to the infected cells.

Incubate the plates for a specified period (e.g., 7 days).

Lyse the macrophages and measure the luciferase activity, which correlates with the number

of viable intracellular bacteria. The percentage of inhibition is calculated relative to untreated

control cells.[11]
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Checkerboard Assay for Synergy Testing
In a 96-well microtiter plate, prepare a two-dimensional checkerboard titration of SQ109 and

a second antibiotic.

Drug A (e.g., SQ109) is serially diluted along the y-axis, and Drug B (e.g., rifampicin) is

serially diluted along the x-axis.

Each well will contain a unique combination of concentrations of the two drugs.

Inoculate the plate with a standardized suspension of M. tuberculosis.

After incubation, determine the MIC of each drug alone and in combination.

Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC A + FIC B,

where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of

drug B in combination) / (MIC of drug B alone).

An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect,

and ≥ 4 indicates antagonism.[15]

In Vivo Efficacy in a Murine Model of Chronic
Tuberculosis

Infect female C57BL/6 mice via aerosol with a low dose of M. tuberculosis H37Rv.

Allow the infection to establish for a period of time (e.g., 4-6 weeks) to create a chronic

infection model.

Administer SQ109 orally by gavage at a specified dose (e.g., 10 mg/kg) daily for a defined

treatment period (e.g., 4-8 weeks).

Include control groups receiving either no treatment or the standard-of-care regimen (e.g.,

isoniazid, rifampin, ethambutol, and pyrazinamide).

At the end of the treatment period, sacrifice the mice and homogenize their lungs and

spleens.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://antiviral.creative-diagnostics.com/antimicrobial-synergy-testing-checkerboard-assay.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates.

After incubation, count the number of colony-forming units (CFU) to determine the bacterial

load in each organ.[7]

Visualizing the Core Concepts
To further elucidate the complex mechanisms and experimental workflows associated with

SQ109, the following diagrams have been generated using the DOT language.
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Caption: The multifaceted mechanism of action of SQ109.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1855523/
https://www.benchchem.com/product/b15618857?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Prepare Drug Dilutions

Serial Dilution of Drug A (SQ109)
(Rows)

Serial Dilution of Drug B
(Columns)

Create 2D Checkerboard in 96-well Plate

Inoculate with Standardized
M. tuberculosis Suspension

Incubate at 37°C

Determine MIC of Each Drug
Alone and in Combination

Calculate Fractional Inhibitory
Concentration (FIC) Index

Interpret Results:
Synergy, Additive, or Antagonism

End

Click to download full resolution via product page

Caption: Experimental workflow for the checkerboard synergy assay.
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Caption: Workflow for assessing the in vivo efficacy of SQ109.
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Conclusion
The preclinical data for SQ109 strongly support its continued development as a novel anti-

tuberculosis agent. Its unique, multi-target mechanism of action, potent in vitro and in vivo

efficacy against both drug-sensitive and drug-resistant M. tuberculosis, favorable safety profile,

and synergistic interactions with existing anti-TB drugs highlight its potential to become a

valuable component of future tuberculosis treatment regimens. Further clinical investigation is

warranted to fully elucidate its therapeutic potential in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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